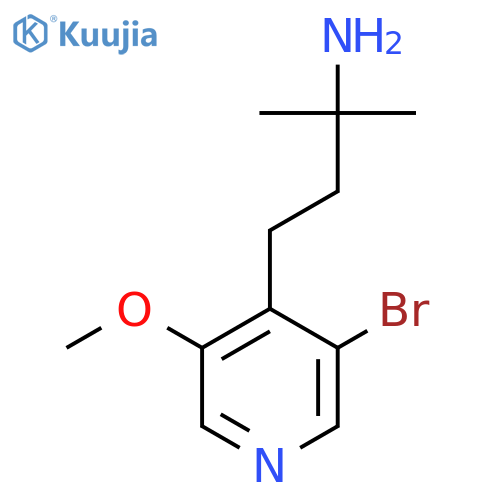

Cas no 2229466-71-9 (4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine)

2229466-71-9 structure

商品名:4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine

- 2229466-71-9

- EN300-1907069

-

- インチ: 1S/C11H17BrN2O/c1-11(2,13)5-4-8-9(12)6-14-7-10(8)15-3/h6-7H,4-5,13H2,1-3H3

- InChIKey: BEHPGTPHRNLBJX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=CC(=C1CCC(C)(C)N)OC

計算された属性

- せいみつぶんしりょう: 272.05243g/mol

- どういたいしつりょう: 272.05243g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1907069-1.0g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 1g |

$1343.0 | 2023-05-24 | ||

| Enamine | EN300-1907069-0.5g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 0.5g |

$1289.0 | 2023-09-18 | ||

| Enamine | EN300-1907069-2.5g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 2.5g |

$2631.0 | 2023-09-18 | ||

| Enamine | EN300-1907069-10g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 10g |

$5774.0 | 2023-09-18 | ||

| Enamine | EN300-1907069-5.0g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 5g |

$3894.0 | 2023-05-24 | ||

| Enamine | EN300-1907069-10.0g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 10g |

$5774.0 | 2023-05-24 | ||

| Enamine | EN300-1907069-1g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 1g |

$1343.0 | 2023-09-18 | ||

| Enamine | EN300-1907069-5g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 5g |

$3894.0 | 2023-09-18 | ||

| Enamine | EN300-1907069-0.25g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 0.25g |

$1235.0 | 2023-09-18 | ||

| Enamine | EN300-1907069-0.1g |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine |

2229466-71-9 | 0.1g |

$1183.0 | 2023-09-18 |

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine 関連文献

-

1. Water

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2229466-71-9 (4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量